molecular formula C32H54O B10767076 (14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol

(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol

Cat. No.: B10767076
M. Wt: 454.8 g/mol
InChI Key: XLKSRDFTWSGSGI-SFGLVEFQSA-N
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Description

(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol is a long-chain polyunsaturated alcohol This compound is characterized by its six conjugated double bonds and a hydroxyl group at the terminal position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, often long-chain alkenes or alkynes.

    Formation of Conjugated Double Bonds:

    Hydroxylation: The terminal hydroxyl group is introduced through hydroxylation reactions, which can be performed using reagents like osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts such as palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Alkyl halides

Scientific Research Applications

(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of polyenes and their reactions.

    Biology: Investigated for its potential role in biological membranes and its interaction with proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex molecules.

Mechanism of Action

The mechanism of action of (14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    (14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol: Characterized by six conjugated double bonds and a terminal hydroxyl group.

    (14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-one: Similar structure but with a terminal ketone group instead of a hydroxyl group.

    (14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-amine: Similar structure but with a terminal amine group.

Uniqueness

(14E,17E,20E,23E,26,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol is unique due to its specific combination of conjugated double bonds and a terminal hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C32H54O

Molecular Weight

454.8 g/mol

IUPAC Name

(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaen-1-ol

InChI

InChI=1S/C32H54O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h3-4,6-7,9-10,12-13,15-16,18-19,33H,2,5,8,11,14,17,20-32H2,1H3/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+

InChI Key

XLKSRDFTWSGSGI-SFGLVEFQSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCCCCCCCCCO

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCO

Origin of Product

United States

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